4-Bromo-1-methyl-2-nitro-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-2-nitro-1h-imidazole is a heterocyclic compound. It is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of 4-Bromo-1-methyl-2-nitro-1h-imidazole involves dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . This process is facile, safe, and easy to scale up .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-methyl-2-nitro-1h-imidazole consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole is a key component to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
4-Bromo-1-methyl-2-nitro-1h-imidazole is a solid substance . It has a molecular weight of 206 . The storage temperature is between 2-8°C in a dry, sealed environment .Scientific Research Applications
Medicine: Antimicrobial Agents
4-Bromo-1-methyl-2-nitro-1H-imidazole derivatives have been explored for their potential as antimicrobial agents. The imidazole ring is a core structure in many pharmacologically active compounds, showing effectiveness against bacteria and protozoa . This compound could serve as a precursor in synthesizing new drugs with improved efficacy against drug-resistant strains.
Agriculture: Pesticide Synthesis
In agriculture, this compound may be utilized in the synthesis of pesticides. Its structural properties allow for the creation of compounds that can act as fungicides or insecticides, contributing to crop protection strategies .
Material Science: Advanced Material Development
The chemical structure of 4-Bromo-1-methyl-2-nitro-1H-imidazole makes it suitable for developing advanced materials. Its derivatives can be used to create polymers with specific properties, such as increased thermal stability or unique electronic characteristics, which are valuable in material science .
Industrial Chemistry: Chemical Synthesis
This compound is a valuable intermediate in organic synthesis. It can be used to develop various industrial chemicals, including dyes, resins, and other performance chemicals, due to its reactive bromine and nitro groups .
Environmental Science: Pollution Remediation
Research into the environmental applications of 4-Bromo-1-methyl-2-nitro-1H-imidazole includes its potential use in pollution remediation. Its derivatives could help in breaking down pollutants or in the synthesis of compounds that can capture harmful substances .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound’s derivatives can be designed to inhibit specific enzymes. This is particularly useful in studying biochemical pathways and could lead to the development of new treatments for various diseases by targeting enzyme-related dysfunctions .
Pharmacology: Drug Development
The imidazole ring is significant in drug development. As a precursor, 4-Bromo-1-methyl-2-nitro-1H-imidazole can lead to the synthesis of compounds with potential therapeutic applications, such as antitumor, antiviral, and anti-inflammatory agents .
Chemistry Research: Synthesis of Heterocyclic Compounds
In chemistry research, this compound is used in the synthesis of heterocyclic compounds. Its versatility allows chemists to create a wide range of substances with varying properties for further study and application in different fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-methyl-2-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBYDLKQWOUNMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559319 |
Source
|
Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-2-nitro-1h-imidazole | |
CAS RN |
121816-79-3 |
Source
|
Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.